L-Phenylalanine-1-13C

Overview

Description

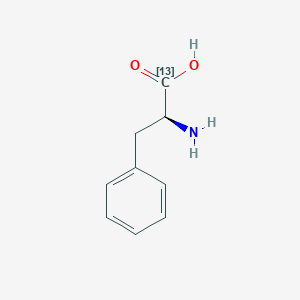

L-Phenylalanine-1-13C is an isotopically labeled analogue of L-phenylalanine, an essential aromatic amino acid. The “1-13C” designation indicates that the carbon atom at the first position of the phenylalanine molecule is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments.

Mechanism of Action

Target of Action

L-Phenylalanine-1-13C is an isotopic analogue of L-phenylalanine . Its primary target is the enzyme phenylalanine hydroxylase . This enzyme plays a crucial role in the metabolism of phenylalanine, converting it into tyrosine, a precursor for the synthesis of important neurotransmitters such as dopamine .

Mode of Action

This compound interacts with phenylalanine hydroxylase, undergoing a reaction that results in the production of 13CO2 . This reaction is used to evaluate the activity of phenylalanine hydroxylase via a 13C phenylalanine breath test .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phenylalanine metabolic pathway . In this pathway, phenylalanine is converted into tyrosine by phenylalanine hydroxylase. Tyrosine can then be further metabolized into important neurotransmitters such as dopamine .

Result of Action

The primary result of this compound’s action is the production of 13CO2 , which can be detected in a breath test . This allows for the evaluation of phenylalanine hydroxylase activity, providing valuable information about phenylalanine metabolism .

Biochemical Analysis

Biochemical Properties

L-Phenylalanine-1-13C interacts with several enzymes and proteins. It is a substrate for the enzyme phenylalanine hydroxylase, which catalyzes the conversion of phenylalanine to tyrosine . This reaction is a critical step in the phenylpropanoid pathway, leading to the formation of various bioactive compounds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, high levels of this compound have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition. It binds to the active site of phenylalanine hydroxylase, facilitating the conversion of phenylalanine to tyrosine . This interaction plays a crucial role in regulating gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability and degradation, as well as its long-term effects on cellular function, vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High levels of this compound have been associated with changes in mitochondrial bioenergetics and induction of apoptosis

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, a critical metabolic pathway in plants that leads to the formation of various bioactive compounds . It interacts with enzymes such as phenylalanine hydroxylase and plays a role in metabolic flux .

Subcellular Localization

The subcellular localization of this compound is an area of active research. Some studies suggest that certain phenylalanine ammonia-lyases, which are key enzymes in the phenylpropanoid pathway, are specifically localized in the plasma membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine-1-13C typically involves the incorporation of the carbon-13 isotope into the phenylalanine molecule. One common method is the use of isotopically labeled precursors such as benzaldehyde or benzonitrile. These precursors undergo a series of chemical reactions, including electrocyclic ring-closure and aromatization, to form the labeled phenylalanine .

Industrial Production Methods

Industrial production of this compound often involves microbial biosynthesis. Engineered strains of Escherichia coli can be used to produce phenylalanine from inexpensive aromatic precursors like benzyl alcohol. This method is cost-effective and allows for high yields of isotopically labeled phenylalanine .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine-1-13C undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form phenylpyruvate.

Reduction: The carboxyl group can be reduced to form phenylalaninol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products

Oxidation: Phenylpyruvate

Reduction: Phenylalaninol

Substitution: Various substituted phenylalanine derivatives

Scientific Research Applications

L-Phenylalanine-1-13C has a wide range of scientific research applications:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of phenylalanine in biochemical pathways.

Biology: Helps in studying protein synthesis and degradation by incorporating the labeled amino acid into proteins.

Industry: Employed in the production of pharmaceuticals and dietary supplements, where isotopic labeling helps in quality control and tracing the metabolic fate of compounds.

Comparison with Similar Compounds

Similar Compounds

L-Tyrosine-1-13C: Another isotopically labeled amino acid used in metabolic studies.

L-Phenylalanine-2-13C: Labeled at the second carbon position, used for similar applications but provides different insights into metabolic pathways.

DL-Phenylalanine-1-13C: A racemic mixture of D- and L-phenylalanine labeled at the first carbon position.

Uniqueness

This compound is unique due to its specific labeling at the first carbon position, which allows for precise tracking of its metabolic fate. This specificity makes it particularly valuable in studies where the exact position of the labeled carbon is crucial for understanding metabolic transformations .

Properties

IUPAC Name |

(2S)-2-amino-3-phenyl(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-DMSOPOIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583968 | |

| Record name | L-(~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81201-86-7 | |

| Record name | L-(~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using L-Phenylalanine-1-13C in studying gliovirin biosynthesis?

A1: this compound is a stable isotope-labeled variant of L-phenylalanine, an essential amino acid. The paper you provided, "Biosynthesis of gliovirin: incorporation of L-phenylalanine (1-13C)," likely investigates the incorporation of this labeled amino acid into the gliovirin molecule by the producing fungus. [] By tracing the 13C label within gliovirin using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can gain insights into the specific biochemical steps and enzymatic reactions involved in gliovirin's production. This understanding can be valuable for potentially manipulating the biosynthesis to produce gliovirin derivatives or related compounds with altered biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)

![2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine](/img/structure/B105080.png)

![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)